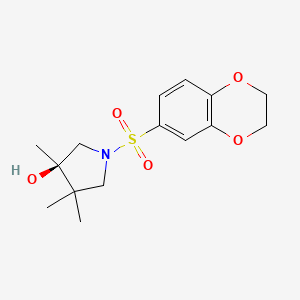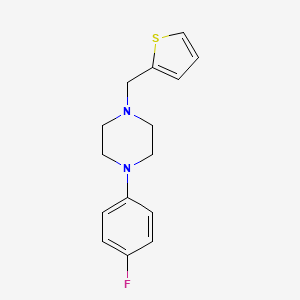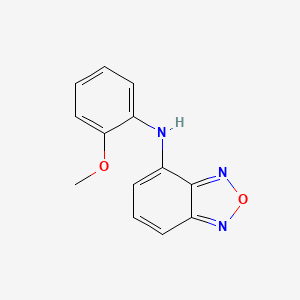![molecular formula C17H19ClN6O B5632815 N-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)propyl]-3-(1,2,4-triazol-4-yl)benzamide](/img/structure/B5632815.png)
N-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)propyl]-3-(1,2,4-triazol-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)propyl]-3-(1,2,4-triazol-4-yl)benzamide: is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring and a triazole ring, both of which are known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)propyl]-3-(1,2,4-triazol-4-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 4-chloro-3,5-dimethylpyrazole with an appropriate alkylating agent.
Attachment of the propyl chain: The pyrazole derivative is then reacted with a propyl halide under basic conditions to introduce the propyl group.
Formation of the triazole ring: The intermediate is further reacted with a triazole precursor, such as 1,2,4-triazole, under acidic or basic conditions to form the triazole ring.
Coupling with benzamide: Finally, the triazole-pyrazole intermediate is coupled with benzoyl chloride or a benzamide derivative to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and triazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chloro and benzamide moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.
Major Products:
Oxidation: Oxidized derivatives of the pyrazole and triazole rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or conductivity.
Biology and Medicine:
Pharmacology: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes or receptors.
Antimicrobial Activity: It has shown promise in inhibiting the growth of certain bacteria and fungi, making it a candidate for antimicrobial drug development.
Industry:
Agriculture: The compound can be used in the development of agrochemicals, such as pesticides or herbicides, due to its bioactive properties.
Pharmaceuticals: It is explored for its potential use in drug formulations and as an active pharmaceutical ingredient (API).
作用机制
The mechanism of action of N-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)propyl]-3-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound can bind to these targets, modulating their activity and leading to therapeutic effects. For example, it may inhibit enzyme activity or block receptor signaling, thereby exerting its pharmacological effects.
相似化合物的比较
- N-[3-(4-chlorophenyl)propyl]-3-(1,2,4-triazol-4-yl)benzamide
- N-[3-(4-methylpyrazol-1-yl)propyl]-3-(1,2,4-triazol-4-yl)benzamide
- N-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)propyl]-3-(1,2,4-triazol-4-yl)benzoic acid
Uniqueness: The unique combination of the pyrazole and triazole rings in N-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)propyl]-3-(1,2,4-triazol-4-yl)benzamide imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields. Its specific structural features allow for targeted interactions with molecular targets, setting it apart from other similar compounds.
属性
IUPAC Name |
N-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)propyl]-3-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN6O/c1-12-16(18)13(2)24(22-12)8-4-7-19-17(25)14-5-3-6-15(9-14)23-10-20-21-11-23/h3,5-6,9-11H,4,7-8H2,1-2H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMDINQIUWQDCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCNC(=O)C2=CC(=CC=C2)N3C=NN=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-fluoro-2-[({(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}amino)methyl]quinolin-4-ol](/img/structure/B5632746.png)
![1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5632747.png)
![4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(5-methyl-2-thienyl)carbonyl]piperidine](/img/structure/B5632763.png)

![N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B5632783.png)
![6-chloro-3-[(diethylamino)methyl]-2-methyl-4-quinolinol](/img/structure/B5632797.png)
![2-(2,4-dichlorophenoxy)-N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]acetamide](/img/structure/B5632800.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B5632803.png)

![6-(2-methoxyphenyl)-N-methyl-N-[(1-methylimidazol-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5632821.png)
![(3aR,9bR)-2-[(2-cyclohexylpyrimidin-5-yl)methyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B5632826.png)
![2-[(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5632834.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5632836.png)

